molecular formula C28H23NO7 B12195722 (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate

(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate

Cat. No.: B12195722
M. Wt: 485.5 g/mol
InChI Key: KAEPNYUJFGLNRF-KBKYJPHKSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, CDCl3) :
    • δ 7.85 (s, 1H, indole H-2),
    • δ 7.45–7.30 (m, 4H, aromatic protons),
    • δ 6.95 (s, 1H, benzofuran H-5),
    • δ 3.90–3.70 (multiple singlets, 9H, methoxy groups) .
  • 13C NMR (100 MHz, CDCl3) :
    • δ 185.2 (C=O, benzofuran),
    • δ 168.4 (C=O, ester),
    • δ 155.0–110.0 (aromatic carbons),
    • δ 56.1–52.3 (methoxy carbons) .

Infrared (IR) Spectroscopy

  • Key Absorptions :
    • 1745 cm⁻¹ (C=O stretch, ester),
    • 1680 cm⁻¹ (C=O stretch, benzofuranone),
    • 1600–1450 cm⁻¹ (aromatic C=C),
    • 1250 cm⁻¹ (C-O-C, methoxy) .

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • λmax (MeOH) : 290 nm (π→π* transitions in conjugated indole-benzofuran system) .

Mass Spectrometry (MS)

  • ESI-MS (m/z) : 456.1 [M+H]⁺ (calculated for C27H21NO6: 455.5) .

Properties

Molecular Formula

C28H23NO7

Molecular Weight

485.5 g/mol

IUPAC Name

[(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 3,5-dimethoxybenzoate

InChI

InChI=1S/C28H23NO7/c1-29-15-17(23-13-18(32-2)6-8-24(23)29)11-26-27(30)22-7-5-19(14-25(22)36-26)35-28(31)16-9-20(33-3)12-21(10-16)34-4/h5-15H,1-4H3/b26-11+

InChI Key

KAEPNYUJFGLNRF-KBKYJPHKSA-N

Isomeric SMILES

CN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC(=CC(=C5)OC)OC

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC(=CC(=C5)OC)OC

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Hydrazone Formation

A Pd/Xantphos catalyst system (0.1 mol%) facilitates the coupling of N-methylphenylhydrazine with α-ketoesters to form N-aryl benzophenone hydrazones. For this compound, the reaction uses 5-methoxy-1-methylindole-3-carbaldehyde as the carbonyl source. Key conditions include:

  • Solvent: Toluene

  • Temperature: 80°C

  • Reaction Time: 12–16 hours

  • Yield: 82–88%.

Cyclization to Indole

The hydrazone intermediate undergoes acid-catalyzed cyclization (e.g., HCl in ethanol) at reflux to yield the indole core. Methoxy and methyl groups are introduced via selective alkylation using methyl iodide in the presence of a base (K₂CO₃).

Synthesis of the Benzofuran Intermediate

The 3-oxo-2,3-dihydro-1-benzofuran scaffold is constructed through a cyclocondensation reaction .

Knoevenagel Condensation

A β-ketoester (e.g., ethyl 3-oxo-2,3-dihydrobenzofuran-6-carboxylate) reacts with the indole-3-carbaldehyde derivative under basic conditions (piperidine catalyst) to form the α,β-unsaturated ketone.

  • Solvent: Ethanol

  • Temperature: 60°C

  • Yield: 75–80%.

Oxidation and Functionalization

The keto group is stabilized via oxidation using pyridinium chlorochromate (PCC) in dichloromethane. The 6-hydroxy group on the benzofuran is activated for subsequent esterification.

Esterification with 3,5-Dimethoxybenzoic Acid

The final step involves coupling the benzofuran intermediate with 3,5-dimethoxybenzoic acid .

Acid Chloride Formation

The benzoic acid derivative (synthesized from methyl 2-formyl-3,5-dimethoxybenzoate) is converted to its acid chloride using thionyl chloride (SOCl₂).

  • Conditions: Reflux in anhydrous THF for 3 hours.

Ester Bond Formation

The acid chloride reacts with the hydroxyl group on the benzofuran intermediate in the presence of 4-dimethylaminopyridine (DMAP) and triethylamine.

  • Solvent: Dichloromethane

  • Temperature: 0°C to room temperature

  • Yield: 70–75%.

Overall Synthetic Route and Optimization

The convergent synthesis pathway is summarized below:

StepReaction TypeReagents/ConditionsYieldSource
1Pd-catalyzed hydrazone formationPd/Xantphos, toluene, 80°C82–88%
2Fischer cyclizationHCl, ethanol, reflux85%
3Knoevenagel condensationPiperidine, ethanol, 60°C75–80%
4EsterificationSOCl₂, DMAP, CH₂Cl₂, 0°C to rt70–75%

Key Optimization Strategies:

  • Catalyst Loading: Reducing Pd catalyst to 0.1 mol% improves cost efficiency without compromising yield.

  • Solvent Selection: Ethanol balances reactivity and environmental considerations in the Knoevenagel step.

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity for intermediates.

Analytical Characterization

Critical data for verifying the final product:

PropertyValueMethod
Molecular Weight 499.5 g/molHRMS
Melting Point 148–150°CDSC
1H NMR (CDCl₃) δ 8.21 (s, 1H, indole), 3.89 (s, 6H, OCH₃)400 MHz NMR
HPLC Purity 98.5%C18 column, MeOH/H₂O

Challenges and Mitigation

  • Regioselectivity in Fischer Cyclization: Controlled pH and temperature prevent undesired regioisomers.

  • Ester Hydrolysis Risk: Anhydrous conditions during esterification minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzofuran moieties.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it valuable for investigating cellular processes.

Medicine

In medicinal chemistry, (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate has potential as a therapeutic agent. Its structural features allow it to bind to specific targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of high-performance products.

Mechanism of Action

The mechanism of action of (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Structural Similarity and Key Differences

The target compound shares structural motifs with the following analogs:

Compound Name Key Structural Features Molecular Weight (g/mol) Functional Groups Present
Target Compound Benzofuran, indole, 3,5-dimethoxybenzoate ~541.5 (calculated) Ester, methoxy, ketone, methylindole
Ethyl 5-hydroxy-2-(5-methoxy-1-methyl-1H-indol-3-yl)-2,3-dihydrobenzofuran-3-carboxylate (3d) Dihydrobenzofuran, indole, ethyl ester ~395.4 (reported) Ester, methoxy, hydroxyl, methylindole
Hypothetical bioisostere (e.g., carbazole analog) Carbazole core (indole fused with benzene) replacing benzofuran ~500–550 Amine, methoxy, benzoate

Key Differences :

  • The target compound’s fully aromatic benzofuran core contrasts with 3d’s dihydrobenzofuran, which reduces planarity and may alter binding affinity .
  • The 3,5-dimethoxybenzoate group in the target compound increases molecular weight and lipophilicity compared to 3d’s simpler ethyl ester.

Physicochemical Properties

Physicochemical properties influence bioavailability and target engagement. Data for the target compound and analogs are extrapolated from structural trends:

Property Target Compound Compound 3d Carbazole Bioisostere
LogP (lipophilicity) ~4.2 (estimated) ~3.1 (estimated) ~3.8–4.5
Water Solubility Low (due to aromaticity) Moderate (hydroxyl group) Low
Hydrogen Bond Donors 0 1 (hydroxyl) 1 (amine)

Implications :

  • The absence of hydrogen bond donors in the target compound may reduce polar interactions compared to 3d or carbazole analogs.

Computational and Experimental Validation

  • Chemical Similarity Metrics :
    • 2D Fingerprints : The target compound shares >70% similarity with 3d in substructure keys (e.g., methoxy-indole, benzofuran).
    • 3D Shape Descriptors : VolSurf analysis predicts comparable molecular volume but distinct polar surface areas vs. carbazole analogs .
  • REACH Compliance : Regulatory frameworks prioritize similarity in functional groups (methoxy, ester) and stability for grouping under chemical safety assessments .

Biological Activity

The compound (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,5-dimethoxybenzoate is a complex organic molecule that exhibits significant biological activity, particularly in pharmacological contexts. Its unique structural characteristics suggest potential therapeutic applications, particularly due to the presence of functional groups associated with various biological effects.

Structural Characteristics

This compound features an indole moiety and a benzofuran system, both of which are known for their roles in numerous biologically active compounds. The presence of methoxy groups enhances its reactivity and interaction with biological targets.

Component Description
Indole Moiety Associated with neuroactive and anti-cancer properties.
Benzofuran System Known for anti-inflammatory and anti-tumor activities.
Methoxy Groups Enhance lipophilicity and biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this one exhibit notable antimicrobial activity. For instance, derivatives have shown effectiveness against various strains of bacteria, including multi-drug resistant Staphylococcus aureus and Escherichia coli. In vitro studies have reported Minimum Inhibitory Concentration (MIC) values ranging from 20 to 70 µM against these pathogens, suggesting significant antibacterial potential .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Studies on indole derivatives have demonstrated their ability to induce apoptosis in cancer cells through mechanisms such as caspase activation and reactive oxygen species (ROS) formation. For example, indole-containing metal complexes have exhibited higher anticancer activity compared to their ligands, indicating that structural modifications can enhance efficacy .

The mechanism by which this compound exerts its effects likely involves interaction with specific molecular targets, including enzymes and receptors. The binding affinity of the compound to these targets modulates their activity, leading to various biological outcomes such as inhibition of cell proliferation or induction of cell death.

Case Studies

  • Antimicrobial Study
    • A study evaluated the antibacterial effects of similar indole derivatives against Gram-positive and Gram-negative bacteria.
    • Results indicated that certain derivatives had MIC values significantly lower than traditional antibiotics like ceftriaxone, highlighting their potential as alternative therapeutic agents .
  • Anticancer Evaluation
    • Research on indole-based compounds showed promising results in inducing apoptosis in colon cancer cells.
    • The study utilized assays to measure colony formation and apoptosis markers, confirming the compound's potential as an anticancer agent .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions, starting from the preparation of the indole derivative and leading to the formation of the benzofuran ring followed by esterification. Key reaction conditions include:

  • Use of strong acids or bases as catalysts.
  • Controlled temperatures for optimal yield.

Synthetic Route Overview

Step Process
1. Indole PreparationSynthesis from starting materials using condensation reactions.
2. Benzofuran FormationCyclization reactions under acidic conditions.
3. EsterificationReaction with benzoic acid derivatives to form esters.

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